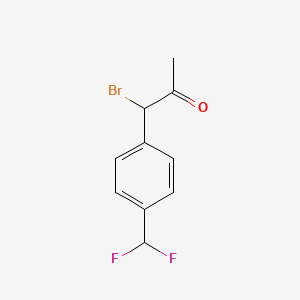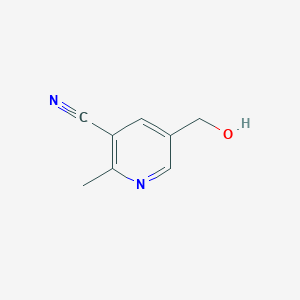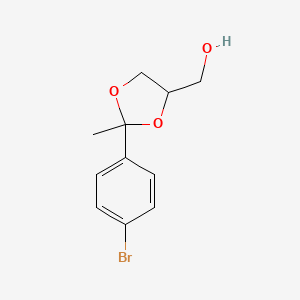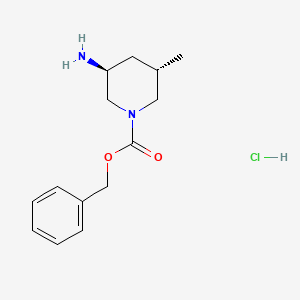
(3S,5S)-Benzyl 3-amino-5-methylpiperidine-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,5S)-1-PIPERIDINECARBOXYLIC ACID, 3-AMINO-5-METHYL-, PHENYLMETHYL ESTER, HCL (1:1) is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-1-PIPERIDINECARBOXYLIC ACID, 3-AMINO-5-METHYL-, PHENYLMETHYL ESTER, HCL (1:1) involves several steps. One common method includes the reductive amination of dialdehydes or dinitriles, followed by cyclization. This process is stereoselective, ensuring the desired (3S,5S) configuration .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and controlled environments to maintain the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
(3S,5S)-1-PIPERIDINECARBOXYLIC ACID, 3-AMINO-5-METHYL-, PHENYLMETHYL ESTER, HCL (1:1) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(3S,5S)-1-PIPERIDINECARBOXYLIC ACID, 3-AMINO-5-METHYL-, PHENYLMETHYL ESTER, HCL (1:1) has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (3S,5S)-1-PIPERIDINECARBOXYLIC ACID, 3-AMINO-5-METHYL-, PHENYLMETHYL ESTER, HCL (1:1) involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate .
- N-[(3S,5S)-5-methyl-3-piperidinyl]carbamic acid tert-butyl ester .
Uniqueness
(3S,5S)-1-PIPERIDINECARBOXYLIC ACID, 3-AMINO-5-METHYL-, PHENYLMETHYL ESTER, HCL (1:1) is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Properties
Molecular Formula |
C14H21ClN2O2 |
|---|---|
Molecular Weight |
284.78 g/mol |
IUPAC Name |
benzyl (3S,5S)-3-amino-5-methylpiperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-11-7-13(15)9-16(8-11)14(17)18-10-12-5-3-2-4-6-12;/h2-6,11,13H,7-10,15H2,1H3;1H/t11-,13-;/m0./s1 |
InChI Key |
ONHUQYBMESJGDA-JZKFLRDJSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)N.Cl |
Canonical SMILES |
CC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




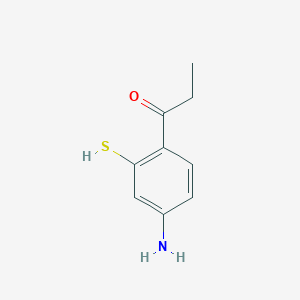

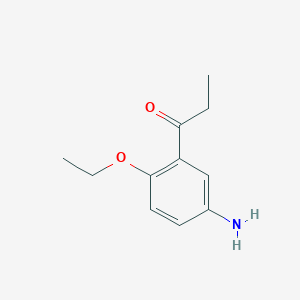
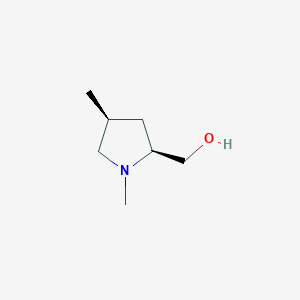
![Ethanone, 1-[6-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridin-3-YL]-](/img/structure/B14043793.png)
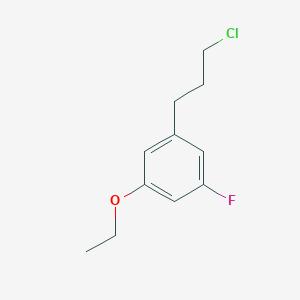
![7-(tert-Butyl)-1-chlorodibenzo[b,d]furan](/img/structure/B14043812.png)
